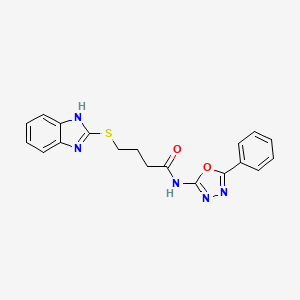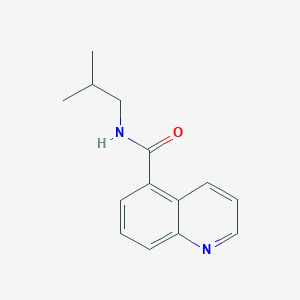
N-cyclopropylquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylquinoline-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-cyclopropylquinoline-5-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and physiological effects:
N-cyclopropylquinoline-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopropylquinoline-5-carboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, which makes it a suitable candidate for testing in various biological assays. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropylquinoline-5-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to test the compound in animal models to evaluate its efficacy and safety in vivo. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the compound can be tested in combination with other drugs to evaluate its synergistic effects.
Conclusion:
N-cyclopropylquinoline-5-carboxamide is a promising chemical compound that has shown potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties make it a suitable candidate for further research. The synthesis method is well-established, and the compound has been extensively studied for its biological activities. Future research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-cyclopropylquinoline-5-carboxamide involves the reaction of cyclopropylamine with 2-chloroquinoline-5-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research articles and has been found to yield the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylquinoline-5-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to be effective against bacterial and viral infections.
Eigenschaften
IUPAC Name |
N-cyclopropylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(15-9-6-7-9)11-3-1-5-12-10(11)4-2-8-14-12/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACACJOHNOJCCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylquinoline-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)

![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)